Cas no 1428006-04-5 (N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide)

N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS034587670
- 1428006-04-5
- Z787551276
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(PROP-2-YN-1-YL)PIPERIDINE-4-CARBOXAMIDE
- N-(2,3-Dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- EN300-26623373
- N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide
-
- インチ: 1S/C18H22N2O/c1-2-10-20-11-8-15(9-12-20)18(21)19-17-7-6-14-4-3-5-16(14)13-17/h1,6-7,13,15H,3-5,8-12H2,(H,19,21)
- InChIKey: KQQDVARBNUBUOH-UHFFFAOYSA-N
- ほほえんだ: N1(CC#C)CCC(C(NC2C=CC3=C(C=2)CCC3)=O)CC1
計算された属性
- せいみつぶんしりょう: 282.173213330g/mol
- どういたいしつりょう: 282.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.161±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 469.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.49±0.20(Predicted)
N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623373-0.05g |
N-(2,3-dihydro-1H-inden-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
1428006-04-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamideに関する追加情報
N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide (CAS No. 1428006-04-5): A Comprehensive Overview
N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide (CAS No. 1428006-04-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and structural versatility.
The chemical structure of N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide is characterized by a piperidine ring substituted with a 2,3-dihydroindenyl group and a propargyl moiety. The presence of these functional groups imparts distinct chemical properties and biological activities to the molecule. The 2,3-dihydroindenyl group is known for its ability to interact with various protein targets, while the propargyl moiety can participate in click chemistry reactions, making this compound a valuable scaffold for drug discovery and development.
Recent studies have highlighted the potential of N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by modulating the activity of key enzymes involved in inflammatory pathways. Additionally, preliminary studies have indicated that it may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the context of drug development, N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)-4-piperidinecarboxamide has been evaluated for its pharmacokinetic properties. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring effective drug delivery and minimizing side effects. The compound's high lipophilicity allows it to cross biological membranes easily, enhancing its bioavailability and target engagement.
Furthermore, the synthetic accessibility of N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-yl)
The safety profile of N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-y)-4-piperidinecarboxamide has also been extensively studied. Toxicity assessments conducted in vitro and in vivo have shown that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), ongoing preclinical and clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, N-(2,3-Dihydro-1H-inden-5-yl)-1-(2-propyn-1-y)-4-piperidinecarboxamide (CAS No. 1428006-04-5) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to unravel its full potential, this compound may pave the way for novel therapeutic strategies in various disease areas.
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